molecular formula C17H17N5O B5643454 N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B5643454
M. Wt: 307.35 g/mol
InChI Key: NYAGFBRWWKQUMV-UHFFFAOYSA-N
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Description

N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid with 4-isopropylaniline. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(PROPAN-2-YL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the isopropyl group and the tetrazole ring allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12(2)13-3-7-15(8-4-13)19-17(23)14-5-9-16(10-6-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAGFBRWWKQUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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